ethyl 2-((9H-purin-6-yl)amino)acetate
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Overview
Description
Ethyl 2-((9H-purin-6-yl)amino)acetate is a chemical compound that belongs to the class of purine derivatives It is structurally characterized by the presence of a purine ring system, which is a fused bicyclic structure composed of a pyrimidine ring and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-((9H-purin-6-yl)amino)acetate typically involves the reaction of ethyl bromoacetate with 6-amino-9H-purine. The reaction is carried out in the presence of a base, such as potassium carbonate, in an appropriate solvent like dimethylformamide. The reaction proceeds through a nucleophilic substitution mechanism, where the amino group of the purine attacks the bromoacetate, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-((9H-purin-6-yl)amino)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted purine derivatives.
Scientific Research Applications
Ethyl 2-((9H-purin-6-yl)amino)acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex purine derivatives.
Biology: The compound is studied for its potential role in biological processes, including enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of pharmaceuticals and as an intermediate in chemical synthesis.
Mechanism of Action
The mechanism of action of ethyl 2-((9H-purin-6-yl)amino)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The purine ring system allows the compound to mimic natural nucleotides, enabling it to bind to nucleotide-binding sites on enzymes and receptors. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects.
Comparison with Similar Compounds
Ethyl 2-((9H-purin-6-yl)amino)acetate can be compared with other purine derivatives, such as:
Adenine: A naturally occurring purine base found in DNA and RNA.
Guanine: Another purine base present in nucleic acids.
Acyclovir: A synthetic purine analog used as an antiviral drug.
Uniqueness
What sets this compound apart is its specific ethyl ester functional group, which can influence its reactivity and biological activity. This unique structure allows for targeted modifications and applications in various fields.
List of Similar Compounds
- Adenine
- Guanine
- Acyclovir
- 6-Aminopurine derivatives
Properties
Molecular Formula |
C9H11N5O2 |
---|---|
Molecular Weight |
221.22 g/mol |
IUPAC Name |
ethyl 2-(7H-purin-6-ylamino)acetate |
InChI |
InChI=1S/C9H11N5O2/c1-2-16-6(15)3-10-8-7-9(12-4-11-7)14-5-13-8/h4-5H,2-3H2,1H3,(H2,10,11,12,13,14) |
InChI Key |
FRWPZDCYVQSDRP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CNC1=NC=NC2=C1NC=N2 |
Origin of Product |
United States |
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